2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(1,3-Benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative characterized by two key substituents: a 1,3-benzodioxol-5-yl group at position 2 and a 4-methylbenzyl group at position 5 of the pyrazolo-pyrazinone scaffold. The compound (CAS: 1255777-72-0) has a molecular formula of C₁₃H₉N₃O₃ and a molecular weight of 255.23 g/mol .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-2-4-15(5-3-14)12-23-8-9-24-18(21(23)25)11-17(22-24)16-6-7-19-20(10-16)27-13-26-19/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJPLLXJPABUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzodioxole moiety: This step may involve the use of a benzodioxole derivative in a substitution reaction.
Attachment of the methylbenzyl group: This can be done through a Friedel-Crafts alkylation or similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxole and methylbenzyl groups could play a role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a versatile template for drug discovery. Below is a detailed comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and research findings.
Table 1: Structural and Molecular Comparison
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity The target compound’s 1,3-benzodioxole group confers higher lipophilicity (predicted logP ~2.5) compared to fluorinated derivatives (e.g., logP ~3.1 for the 2-fluorobenzyl analog) . This may enhance blood-brain barrier penetration, suggesting CNS-targeted applications.
Impact of Fluorination
- Fluorinated analogs (e.g., C₂₀H₁₅F₂N₃O₂) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative metabolism. However, fluorination increases molecular weight and may reduce solubility .
Biological Activity Trends
- Pyrazolo[1,5-a]pyrazin-4(5H)-ones with electron-withdrawing groups (e.g., chloro, fluoro) show higher affinity for kinase targets, as seen in related pyrazolo[1,5-a]pyrimidines .
- Compounds with heterocyclic substituents (e.g., oxadiazole) demonstrate improved antimicrobial and antitumor activity in preliminary assays .
Biological Activity
2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, commonly known as compound 1326909-10-7, is a pyrazolo[1,5-a]pyrazin derivative characterized by a unique structure that combines a benzodioxole moiety with a methylbenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : CHNO
- Molecular Weight : 359.4 g/mol
- CAS Number : 1326909-10-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interactions with specific biological targets. Below are the key findings related to its bioactivity:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogens:
- Tested Organisms : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Methodology : Disk diffusion assays revealed that the compound exhibits varying degrees of inhibition against these microorganisms.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazolo derivatives, including this compound. The results showed:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1326909-10-7 | 15 | MCF-7 |
| Control | 25 | MCF-7 |
This indicates a promising anticancer profile compared to the control.
Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial effects of this compound against common pathogens:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 12 |
These findings suggest that the compound could be developed further for therapeutic applications in infectious diseases.
The proposed mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound potentially interacts with cell surface receptors involved in proliferation and survival signaling pathways.
- Gene Expression Alteration : It influences the expression of genes related to apoptosis and cell cycle regulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
